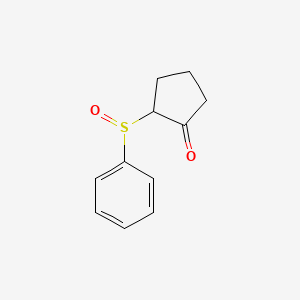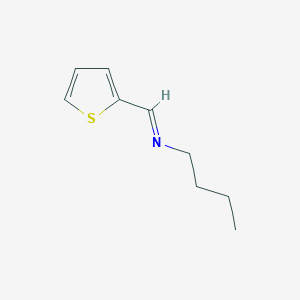
1-Butanamine, N-(2-thienylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanamine, N-(2-thienylmethylene)- is an organic compound with the molecular formula C9H13NS. It is a derivative of butanamine where the nitrogen atom is bonded to a 2-thienylmethylene group. This compound is part of the broader class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanamine, N-(2-thienylmethylene)- typically involves the reaction of butanamine with 2-thiophenecarboxaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond between the amine and the aldehyde.
Industrial Production Methods
While specific industrial production methods for 1-Butanamine, N-(2-thienylmethylene)- are not well-documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis. This would include the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butanamine, N-(2-thienylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or other amines can be used in substitution reactions.
Major Products
Oxidation: The major products are typically oxides or hydroxyl derivatives.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but generally result in the replacement of the thienylmethylene group.
Wissenschaftliche Forschungsanwendungen
1-Butanamine, N-(2-thienylmethylene)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its amine group.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Butanamine, N-(2-thienylmethylene)- involves its interaction with molecular targets through its amine group. The nitrogen atom can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. The thienylmethylene group can participate in π-π interactions with aromatic systems, enhancing its binding affinity to certain biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butanamine: A simple primary amine without the thienylmethylene group.
2-Thiophenecarboxaldehyde: The aldehyde precursor used in the synthesis of 1-Butanamine, N-(2-thienylmethylene)-.
N-Methyl-1-butanamine: A similar compound where the nitrogen is bonded to a methyl group instead of a thienylmethylene group.
Uniqueness
1-Butanamine, N-(2-thienylmethylene)- is unique due to the presence of the thienylmethylene group, which imparts distinct chemical properties such as enhanced aromaticity and potential for π-π interactions. This makes it a valuable compound in the synthesis of complex organic molecules and in studies involving molecular interactions.
Eigenschaften
CAS-Nummer |
54433-73-7 |
|---|---|
Molekularformel |
C9H13NS |
Molekulargewicht |
167.27 g/mol |
IUPAC-Name |
N-butyl-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C9H13NS/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7-8H,2-3,6H2,1H3 |
InChI-Schlüssel |
CAUZOVGNAVRJQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN=CC1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14626577.png)
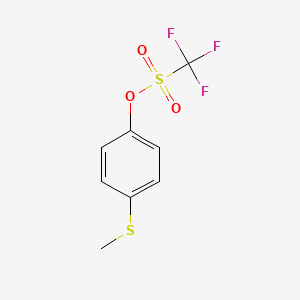

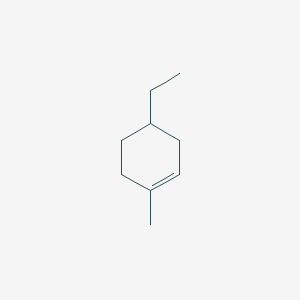
![4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline](/img/structure/B14626587.png)
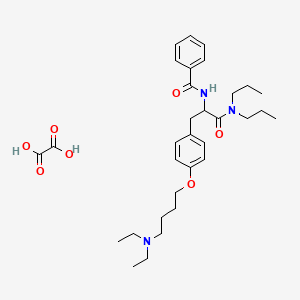

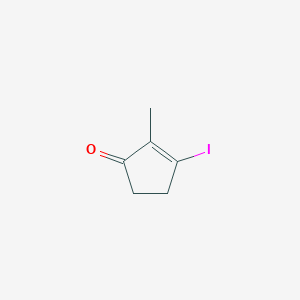
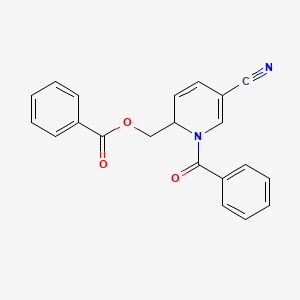
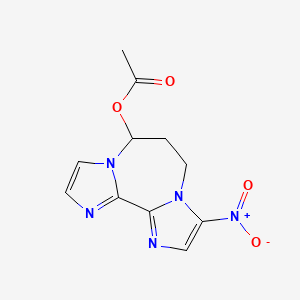
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]-](/img/structure/B14626630.png)
